molecular formula C15H17N3O6S2 B4653328 4-NITRO-N-{4-[(PROPAN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE

4-NITRO-N-{4-[(PROPAN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE

Cat. No.: B4653328
M. Wt: 399.4 g/mol
InChI Key: NQQGHJTZCPBNMQ-UHFFFAOYSA-N
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Description

4-NITRO-N-{4-[(PROPAN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its nitro and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-N-{4-[(PROPAN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including nitration, sulfonation, and amide formation The process begins with the nitration of a suitable aromatic precursor to introduce the nitro group This is followed by sulfonation to add the sulfonamide group

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of these reactions.

Chemical Reactions Analysis

Types of Reactions

4-NITRO-N-{4-[(PROPAN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-NITRO-N-{4-[(PROPAN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-NITRO-N-{4-[(PROPAN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit certain enzymes, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-NITRO-N-{4-[(METHYL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE
  • 4-NITRO-N-{4-[(ETHYL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE
  • 4-NITRO-N-{4-[(BUTYL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE

Uniqueness

4-NITRO-N-{4-[(PROPAN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE is unique due to the presence of the isopropylsulfonamide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

IUPAC Name

4-[(4-nitrophenyl)sulfonylamino]-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O6S2/c1-11(2)16-25(21,22)14-7-3-12(4-8-14)17-26(23,24)15-9-5-13(6-10-15)18(19)20/h3-11,16-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQGHJTZCPBNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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